![molecular formula C13H10ClFN2 B11862769 5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline](/img/structure/B11862769.png)
5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline
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Overview
Description
5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chloro and fluoro substituents on the indoline ring enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloropyridine and 7-fluoroindole.
Formation of Indoline Ring: The indoline ring is formed through a cyclization reaction. This can be achieved using various cyclization agents and conditions, such as acid or base catalysis.
Introduction of Substituents: The chloro and fluoro substituents are introduced through halogenation reactions. Chlorination and fluorination reagents, such as thionyl chloride and fluorine gas, are commonly used.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors provide better control over reaction parameters and improve efficiency.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, such as indoline.
Substitution: The chloro and fluoro substituents can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole and indoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and drug development.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antiviral Activity : Research indicates that 5-chloro-7-fluoro-2-(pyridin-4-yl)indoline may serve as a lead compound for developing new antiviral drugs. Its structure allows for effective binding to viral targets, inhibiting their replication processes.
- Anticancer Properties : The compound has shown potential in anticancer applications, particularly against non-small cell lung cancer and melanoma cell lines. Studies have reported IC50 values as low as 0.32 µM against certain cancer cell lines, indicating significant potency .
- Psychiatric Disorders : The compound has been investigated for its affinity towards dopamine D4 receptors and 5-HT2A receptors, suggesting its potential use in treating psychiatric conditions such as schizophrenia and anxiety disorders. This is particularly relevant due to the reduced side effects associated with targeting D4 receptors compared to traditional antipsychotics .
Case Studies
- Anticancer Research : A study demonstrated that modifications in the structure of indoline derivatives could lead to enhanced anticancer activity while reducing toxicity. The introduction of fluorine at specific positions was found to improve the efficacy against cancer cell lines while minimizing adverse effects on mammalian cells .
- Psychiatric Treatment Development : Another investigation highlighted the potential of compounds similar to this compound in treating psychiatric disorders by selectively targeting dopamine D4 receptors, thus providing therapeutic benefits without the common side effects associated with traditional antipsychotics .
Mechanism of Action
The mechanism of action of 5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-fluoroindole: Similar in structure but lacks the pyridinyl group.
2-(Pyridin-4-yl)indoline: Similar but without the chloro and fluoro substituents.
7-Fluoro-2-(pyridin-4-yl)indoline: Lacks the chloro substituent.
Uniqueness
5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical reactivity and biological activity. This makes it a valuable compound in various scientific and industrial applications.
Biological Activity
5-Chloro-7-fluoro-2-(pyridin-4-yl)indoline is a compound of increasing interest due to its potential biological activities, particularly in the context of viral inhibition and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Structure and Synthesis
The compound features a unique indoline core substituted with chlorine and fluorine atoms, as well as a pyridine moiety. Its synthesis typically involves the modification of existing indole derivatives, utilizing methods such as halogenation and esterification to achieve desired substituents.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound derivatives, particularly against SARS-CoV-2. For instance, compounds derived from similar structures have shown promising inhibitory effects on the SARS-CoV-2 chymotrypsin-like protease (3CLpro), which is crucial for viral replication.
Compound | IC50 (nM) | EC50 (μM) | Reference |
---|---|---|---|
Indole Derivative 1 | 190 | 15 | |
Indole Derivative 2 | 320 | 43.7 | |
Compound 7b | 185 | >100 |
These results indicate that while some derivatives exhibit significant enzyme inhibition, their antiviral efficacy can vary widely depending on structural modifications.
Anticancer Activity
The antiproliferative effects of related indole compounds have also been studied extensively. For example, certain derivatives have demonstrated potent activity against various cancer cell lines, with GI50 values comparable to established treatments like erlotinib.
Compound | GI50 (nM) | Targeted Cancer Cell Line | Reference |
---|---|---|---|
Compound 5f | 29 | Multiple cancer lines | |
Erlotinib | 33 | Multiple cancer lines | |
Compound 5g | 47 | Multiple cancer lines |
Compounds such as 5f and 5g were particularly notable for their ability to inhibit both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy.
The biological activity of these compounds is primarily attributed to their ability to interact with key enzymes and receptors involved in disease processes. For instance:
- SARS-CoV-2 Inhibition : The binding affinity to the active site of the viral protease suggests that these compounds can effectively prevent viral replication.
- EGFR Inhibition : Compounds targeting EGFR demonstrate mechanisms involving apoptosis induction through caspase activation, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl2.
Case Studies
Several case studies illustrate the practical applications of these compounds:
- SARS-CoV-2 Study : A study demonstrated that specific modifications in the indole structure significantly enhanced antiviral potency, with some derivatives achieving low nanomolar IC50 values against viral proteases .
- Cancer Cell Line Studies : In vitro evaluations revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cell lines, showcasing their potential as therapeutic agents against malignancies .
Properties
Molecular Formula |
C13H10ClFN2 |
---|---|
Molecular Weight |
248.68 g/mol |
IUPAC Name |
5-chloro-7-fluoro-2-pyridin-4-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H10ClFN2/c14-10-5-9-6-12(8-1-3-16-4-2-8)17-13(9)11(15)7-10/h1-5,7,12,17H,6H2 |
InChI Key |
LFEUWIMVFNXHJV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2F)Cl)C3=CC=NC=C3 |
Origin of Product |
United States |
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